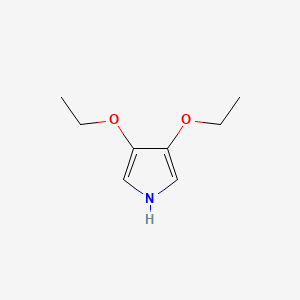

3,4-diethoxy-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

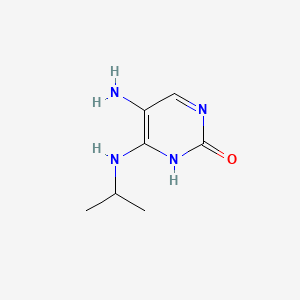

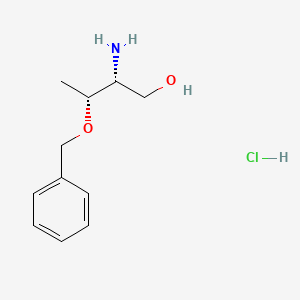

3,4-diethoxy-1H-pyrrole is a heterocyclic compound with a pyrrole ring and two ethoxy groups attached to the ring. This compound has gained attention in scientific research due to its potential applications in various fields, including medicine, materials science, and organic synthesis.

Scientific Research Applications

Unsymmetrically Disubstituted Pyrroles Synthesis :

- Chan et al. (1997) discussed the use of 3,4-Bis(trimethylsilyl)-1H-pyrrole as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles, highlighting its stepwise manner and diverse substitution patterns potential (Chan et al., 1997).

Electrochemical Properties and Applications :

- Mert et al. (2013) synthesized an etheric member of N-linked polybispyrroles based on a pyrrole derivative, demonstrating its strong stability, reversible redox process, and good electrochromic material properties (Mert et al., 2013).

Biosensor Applications :

- Kros et al. (2005) investigated the stability of poly(3,4-ethylenedioxythiophene) and poly(pyrrole) as the electroactive component in amperometric biosensors. Poly(3,4-ethylenedioxythiophene) was found to have superior electrochemical stability compared to poly(pyrrole), making it a good candidate for continuous sensor applications (Kros et al., 2005).

Conducting Polymers :

- Sotzing et al. (1996) presented a study on the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, highlighting their stability in the electrically conducting form (Sotzing et al., 1996).

properties

IUPAC Name |

3,4-diethoxy-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUFWBBAQORWGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNC=C1OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.